Cas no 827016-83-1 (1H-Indole-1-ethanol, 2-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-)
![1H-Indole-1-ethanol, 2-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- structure](https://www.kuujia.com/scimg/cas/827016-83-1x500.png)
827016-83-1 structure
Product name:1H-Indole-1-ethanol, 2-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
1H-Indole-1-ethanol, 2-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-1-ethanol, 2-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
- 2-[2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]indol-1-yl]ethanol
- SCHEMBL5422744
- 2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol
- 827016-83-1
- DTXSID90740504
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- Inchi: InChI=1S/C22H24Cl2N2O/c23-19-5-3-6-20(24)22(19)16-8-10-25(11-9-16)15-18-14-17-4-1-2-7-21(17)26(18)12-13-27/h1-7,14,16,27H,8-13,15H2
- InChI Key: GTHFLXQQRFQASZ-UHFFFAOYSA-N
- SMILES: C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=CC4=CC=CC=C4N3CCO
Computed Properties
- Exact Mass: 402.1265688g/mol
- Monoisotopic Mass: 402.1265688g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 28.4Ų
1H-Indole-1-ethanol, 2-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- Related Literature
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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